4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is an organic compound classified within the pyrrolidine family. This compound features a pyrrolidine ring that is substituted with a 4-ethoxyphenyl group and two methyl groups at the 3-position. Its chemical structure can be represented by the molecular formula and has the CAS registry number 1783528-46-0. The compound is recognized for its applications in organic synthesis and potential biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the reaction between 4-ethoxybenzaldehyde and 3,3-dimethylpyrrolidine. A common method includes using a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. This reaction is conducted in solvents like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion of reactants into the desired product.
In industrial settings, similar synthetic routes are employed but scaled up for larger production volumes. Techniques such as continuous flow reactors can enhance yield and purity. Purification methods like recrystallization or chromatography are used to isolate the compound in high purity.
The molecular structure of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine consists of a pyrrolidine ring with substituents that include an ethoxy group on one phenyl ring and two methyl groups on the nitrogen-containing ring. This unique structure contributes to its chemical reactivity and potential biological activity.
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine can participate in various chemical reactions:
The biochemical activity of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves interactions with various enzymes and proteins within biological systems. Notably, it has been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels which enhances cholinergic transmission. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is impaired .
The compound influences cellular functions by modulating signaling pathways, gene expression, and metabolism. For example, it has been observed to enhance O-GlcNAcylation of mitochondrial proteins, which is crucial for maintaining mitochondrial homeostasis and cellular energy metabolism.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to characterize this compound during synthesis .
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine has several scientific applications:
Table 1: Key Identifiers of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine
Property | Value |
---|---|
CAS Number | 790606-43-8 |
Molecular Formula | C₁₄H₂₁NO |
Systematic Name | 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine |
Molecular Weight | 219.33 g/mol |
SMILES | CCOC1=CC=C(C=C1)C2CC(NC2)(C)C |
The investigation of substituted pyrrolidines represents a significant trajectory within heterocyclic chemistry, bridging traditional alkaloid research and modern drug design paradigms. Pyrrolidine derivatives gained prominence following the structural elucidation of naturally occurring tropane alkaloids (e.g., cocaine) in the late 19th century, which demonstrated profound pharmacological activities mediated by their nitrogen-containing heterocyclic cores. The specific incorporation of para-ethoxyphenyl substitutions emerged more recently as medicinal chemists explored electronic and steric modulation of aryl-heterocycle hybrids. The 3,3-dimethylpyrrolidine scaffold, characterized by quaternary stereocenters, gained research attention due to its conformational restraint – a property exploited to enhance receptor selectivity and metabolic stability in drug candidates [3] [7].
Contemporary exploration of 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine reflects the convergence of three synthetic strategies: (1) advances in stereoselective pyrrolidine synthesis enabling precise installation of the 3,3-dimethyl group; (2) palladium-catalyzed coupling methodologies facilitating aryl-heterocycle bond formation; and (3) rational optimization of lead compounds where ethoxy substitution demonstrated superior pharmacokinetic profiles compared to methoxy or hydroxy analogs in CNS-targeted molecules. This compound class exemplifies the transition from naturally inspired structures to rationally designed bioactive heterocycles with tailored properties [1] [4].
Table 2: Evolution of Bioactive Pyrrolidine/Piperidine Derivatives in Medicinal Chemistry
Era | Representative Compounds | Structural Features | Therapeutic Area |
---|---|---|---|
Pre-1950s | Cocaine, Nicotine | Unsubstituted pyrrolidine, pyridine | Anesthesia, Stimulant |
1960s-1980s | Droperidol, Piritramide | 4-Arylpiperidines, carbonyl substitutions | Antipsychotic, Analgesic |
1990s-2010s | Fentanyl analogs, Tramadol metabolites | 4-Anilidopiperidines, 3-alkyl substitutions | Analgesic |
2010s-Present | 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine | Quaternary center, alkoxyaryl | Target-specific CNS agents |
The 4-ethoxyphenyl moiety contributes critical pharmacophoric properties through balanced lipophilicity (LogP ~2.8) and moderate electron-donating capacity. Ethoxy substitution extends the metabolic half-life compared to smaller alkoxy groups by resisting rapid O-dealkylation, while maintaining favorable π-stacking capabilities essential for aromatic receptor binding pockets. This contrasts with the more labile methoxy group in analogous compounds like 4-(3-methoxyphenyl)piperidine derivatives, where demethylation occurs readily in hepatic microsomes [1] [7]. The para positioning specifically enables optimal vector orientation for interactions with hydrophobic subpockets in targets like G-protein-coupled receptors (GPCRs), as evidenced by molecular docking studies comparing ortho, meta, and para isomers [3].
The pyrrolidine core provides a constrained, water-soluble scaffold (calculated cLogP ~1.9) with a basic tertiary nitrogen (predicted pKₐ ~9.5). This facilitates both membrane penetration in neutral physiological conditions and protonation-mediated ionic binding within target receptors. Conformational analysis reveals that 3,3-dimethyl substitution induces a twisted envelope conformation that preorganizes the molecule for receptor binding, reducing the entropic penalty upon complex formation. This quaternization simultaneously shields the β-position from oxidative metabolism, addressing a common metabolic vulnerability in unsubstituted pyrrolidines [3] [7].
The strategic 3,3-dimethyl substitution exemplifies steric control in molecular recognition. Methyl groups create a defined chiral environment even when the molecule lacks asymmetric centers, enforcing a specific spatial arrangement of the ethoxyphenyl pharmacophore. This steric blockade prevents undesirable binding conformations observed in non-methylated analogs, translating to enhanced target selectivity. Research on related trans-3,4-dimethylpiperidine opioid antagonists demonstrated 5-10 fold potency increases compared to des-methyl counterparts, attributed to optimized van der Waals contacts within receptor subpockets [3].
Table 3: Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives
Substituent Position | Modification | Impact on Bioactivity | Proposed Mechanism |
---|---|---|---|
Aryl para-position | -OH | Low CNS penetration, rapid metabolism | Phase II conjugation, H-bonding |
Aryl para-position | -OCH₃ | Moderate activity, metabolic demethylation | CYP450 2D6/3A4 substrate |
Aryl para-position | -OC₂H₅ (Target compound) | Enhanced metabolic stability, optimal LogD | Steric blocking of O-dealkylation |
Pyrrolidine C3/C4 | Unsubstituted | Conformational flexibility, reduced selectivity | Multiple binding conformations |
Pyrrolidine C3 | Monomethyl | Moderate potency increase | Partial conformational restriction |
Pyrrolidine C3 | 3,3-Dimethyl (Target compound) | Significant potency/selectivity enhancement | Complete conformational control, metabolic shielding |
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine serves as a privileged scaffold in neuroscience-oriented drug discovery due to its demonstrated versatility in addressing GPCR targets. Molecular modeling indicates exceptional complementarity with opioid receptor subtypes, particularly the μ-opioid receptor (MOR), where the ethoxyphenyl group occupies a hydrophobic subpocket previously engaged by phenolic rings in morphinan analogs. Crucially, the 3,3-dimethylpyrrolidine nitrogen aligns with the conserved aspartate residue (Asp147 in hMOR) critical for ionic bonding – a key interaction observed in potent analgesics like fentanyl but with reduced β-arrestin recruitment due to altered signaling bias [1] [7].
The scaffold's modularity enables rational optimization across multiple therapeutic domains:
Synthetic accessibility enhances its drug discovery utility. The scaffold can be assembled in 3-4 steps from commercial 4-ethoxybenzaldehyde via reductive amination or Grignard addition routes, with overall yields exceeding 65% – significantly higher than complex natural product-derived scaffolds. Computational ADMET profiling predicts favorable blood-brain barrier penetration (Pe ~6.5 × 10⁻⁶ cm/s), moderate plasma protein binding (~78%), and no significant hepatotoxicity alerts, positioning it favorably for CNS drug development pipelines. Current research explores its incorporation into bifunctional ligands, notably through N-functionalization with pain-modulating pharmacophores (e.g., fatty acid amides, NMDA receptor antagonists) to create next-generation analgesics with reduced tolerance profiles [1] [7].
Table 4: Therapeutic Target Applications of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine Core
Therapeutic Area | Molecular Target | Lead Compound Example | Optimization Strategy |
---|---|---|---|
Pain Management | μ-Opioid Receptor (MOR) | 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one | Ethoxy replacement for metabolic stability |
Depression/Anxiety | 5-HT₁ₐ Receptor | N-substituted pyrrolidine-carboxamide hybrids | N-alkyl chain length modulation |
Neurodegeneration | Acetylcholinesterase (AChE) | Tacrine-pyrrolidine conjugates | Tacrine moiety positioning via ethylene linker |
Addiction Disorders | MOR/DOR Heterodimers | N-phenylpropyl derivatives | Address region-specific opioid signaling |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1